In Vitro Biological Activity of Isonicotinic Acid (3-Amino-isoindol-1-ylidene)-hydrazide: A Technical Guide
In Vitro Biological Activity of Isonicotinic Acid (3-Amino-isoindol-1-ylidene)-hydrazide: A Technical Guide
Introduction: A Compound of Convergent Bioactivity
Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide represents a fascinating chemical entity, wedding two independently bioactive scaffolds: the isonicotinic acid hydrazide core, renowned for its antimicrobial properties, and the isoindolinone framework, a privileged structure in modern anticancer drug discovery.[1][2][3] This guide provides a comprehensive technical overview of the potential in vitro biological activities of this hybrid molecule, offering researchers, scientists, and drug development professionals a roadmap for its systematic evaluation. The narrative that follows is built upon the established biological profiles of its constituent moieties, providing a logical framework for hypothesis-driven investigation.
The isonicotinic acid hydrazide moiety is the cornerstone of isoniazid, a first-line antitubercular drug.[1][4] Its mechanism of action involves inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4][5] Derivatives of isonicotinic acid hydrazide have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[6][7][8][9] Furthermore, this scaffold has been explored for its potential in developing anticancer agents.[1][10]
On the other hand, the isoindolinone core is a key pharmacophore found in numerous compounds with potent anticancer and enzyme-inhibitory activities.[2][3][11] Notably, isoindolinone derivatives have been developed as inhibitors of histone deacetylases (HDACs) and carbonic anhydrases, both of which are validated targets in oncology.[2][12]
This guide will, therefore, explore the probable in vitro biological activities of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide, focusing on three key areas: antimicrobial, anticancer, and enzyme-inhibitory activities. Detailed, field-proven protocols are provided for each area of investigation, underpinned by the scientific rationale for each experimental choice.
Physicochemical Properties: The Foundation of In Vitro Assessment
A thorough understanding of the physicochemical properties of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is paramount for the design and interpretation of in vitro assays. While specific experimental data for this exact molecule is not yet available, preliminary characterization should focus on the following:
-
Solubility: Determining the solubility in various solvents (e.g., DMSO, water, ethanol) is critical for preparing stock solutions and ensuring the compound remains in solution during assays.
-
Stability: Assessing the compound's stability under different conditions (e.g., pH, temperature, light exposure) is essential to ensure its integrity throughout the experimental timeline.
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) provides an indication of the compound's ability to cross cell membranes, which is crucial for its biological activity.[13]
Antimicrobial Activity: A Broad-Spectrum Investigation
The presence of the isonicotinic acid hydrazide moiety strongly suggests that the title compound may possess significant antimicrobial properties. A comprehensive in vitro evaluation should encompass a range of bacterial and fungal pathogens.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.[6]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the desired microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Candida albicans, Aspergillus niger (fungal)) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[6][14]
-
Adjust the turbidity of the inoculum to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide in DMSO.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Experimental Protocol: MBC/MFC Determination
-
Subculturing from MIC Assay:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Determination of MBC/MFC:
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The isoindolinone scaffold is a well-established pharmacophore in oncology, suggesting that isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide may exhibit antiproliferative activity against cancer cells.[2][3]
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][10]
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), HepG2 (liver), HT-29 (colon)) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[3][10]
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide in the culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[1]
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Visualization of Experimental Workflow: Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Enzyme Inhibition: Exploring Molecular Targets
The structural motifs within isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide suggest potential inhibitory activity against specific enzymes implicated in disease.
Histone Deacetylase (HDAC) Inhibition
The isoindolinone core is a known zinc-binding pharmacophore present in several HDAC inhibitors.[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy.
Experimental Protocol: In Vitro HDAC Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use a commercially available HDAC fluorometric assay kit.
-
Reconstitute the human recombinant HDAC enzyme (e.g., HDAC1) and the fluorogenic substrate according to the manufacturer's instructions.
-
-
Compound Dilutions:
-
Prepare serial dilutions of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, the diluted compound, and the HDAC enzyme.
-
Include a no-enzyme control, a vehicle control (DMSO), and a positive control inhibitor (e.g., Chidamide or Trichostatin A).
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Incubation and Fluorescence Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution provided in the kit.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each compound concentration.
-
Determine the IC50 value by plotting the inhibition percentage against the compound concentration.
-
Monoamine Oxidase (MAO) Inhibition
Isonicotinic acid hydrazide and its derivatives are known to inhibit monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters.[15]
Experimental Protocol: In Vitro MAO Inhibition Assay
-
Enzyme Preparation:
-
Use a commercially available MAO-A or MAO-B inhibitor screening kit.
-
Prepare the MAO enzyme solution from a suitable source (e.g., rat liver mitochondria).
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide.
-
Include a control without the inhibitor.
-
Initiate the reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent.
-
-
Incubation and Signal Detection:
-
Incubate the reaction mixture at 37°C.
-
Measure the absorbance or fluorescence at the appropriate wavelength to determine the rate of product formation.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition.
-
Determine the IC50 value for MAO-A and MAO-B to assess the compound's potency and selectivity.
-
Data Presentation: A Clear and Concise Summary
All quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Antimicrobial Activity of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ||
| Bacillus subtilis | ||
| Escherichia coli | ||
| Candida albicans | ||
| Aspergillus niger |
Table 2: Cytotoxicity of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide against Human Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MCF-7 | |
| HeLa | |
| HepG2 | |
| HT-29 |
Table 3: Enzyme Inhibitory Activity of Isonicotinic Acid (3-amino-isoindol-1-ylidene)-hydrazide
| Enzyme | IC50 (µM) |
| HDAC1 | |
| MAO-A | |
| MAO-B |
Conclusion: A Promising Scaffold for Further Investigation
Isonicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide is a molecule of significant interest, combining the established antimicrobial properties of the isonicotinic acid hydrazide scaffold with the potent anticancer and enzyme-inhibitory potential of the isoindolinone core. The in vitro biological evaluation protocols detailed in this guide provide a robust framework for elucidating the bioactivity of this compound. The systematic investigation of its antimicrobial, anticancer, and enzyme-inhibitory properties will be instrumental in determining its potential as a lead compound for the development of novel therapeutic agents.
References
-
Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2011). Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1475–1491. [Link]
-
Narasimhan, B., Kumar, P., & Judge, V. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry Research, 22(2), 755–768. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, Characterization and Study Antimicrobial Activity of Isoniazid Derivatives. Journal of Saudi Chemical Society, 19(5), 564-570. [Link]
-
Tajudeen, S. S., Manjunathan, & Dastageer, M. S. (2009). Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Hydrozone of Isonicotinic Acid Hydrazide. Asian Journal of Chemistry, 21(7), 5161-5166. [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
-
de Oliveira, C. S., Lages, G. P., Goveia, V. M., de Almeida, M. V., & de Souza, M. V. N. (2013). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Molecules, 18(9), 10722–10733. [Link]
-
Georgieva, M., Zheleva, D., Gadzheva, V., & Tsvetkova, B. (2019). Cancer cell growth inhibition by aroylhydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1276–1284. [Link]
-
Wang, Y., Chen, Y., Zhu, Y., & Liu, H. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 149-163. [Link]
-
Khan, I., Ali, A., Ibrar, A., & Ahmed, S. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6745. [Link]
-
Khan, I., Ali, A., Ibrar, A., & Ahmed, S. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Semantic Scholar. [Link]
-
Zhang, L., Wang, Y., & Li, J. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1339-1344. [Link]
-
Küçükgüzel, Ş. G., & Rollas, S. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
-
Eldehna, W. M., Abou-Seri, S. M., El-Sayed, M. A. A., & El-Kerdawy, A. M. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(11), 1541. [Link]
-
Kumar, G. S., & Sridhar, G. (2025). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ResearchGate. [Link]
-
Veselova, O., & Poroikov, V. (2020). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. Current Drug Discovery Technologies, 17(3), 365-375. [Link]
-
Singh, S., & Kumar, A. (2024). Structural analysis of isonicotinic hydrazide Basic units. ResearchGate. [Link]
-
Aslan, E. K., Han, M. İ., Krishna, V. S., & Tamhaev, R. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 30(18), 4321. [Link]
-
Atmaca, U., & Gulcin, İ. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]
- Singh, R. P., & Singh, R. K. (2004). Process for the synthesis of isonicotinic acid hydrazide.
-
Al-Jubori, A. M., & Al-Bayati, R. I. (2019). Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives. ResearchGate. [Link]
- Singh, R. P., & Singh, R. K. (2005). Process for the synthesis of isonicotinic acid hydrazide.
-
Ghisla, A., & Wpon, M. (2012). Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. Journal of Biological Chemistry, 287(33), 27976–27987. [Link]
-
Kotal, P., Klepácek, I., Jirsa, M., & Kordac, V. (1989). [Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria]. Sbornik Lekarsky, 91(6), 161-168. [Link]
-
Samy, J., & Lakshmi, R. (2010). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of PharmTech Research, 2(2), 1184-1190. [https://sphinxsai.com/2010/pharmtech/pt=25, (1184-1190).pdf]([Link], (1184-1190).pdf)
-
El-Gendy, M. A., & El-Meligy, M. A. (2003). Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH). Archiv der Pharmazie, 336(10), 457-464. [Link]
-
No Author. (1952). In vitro studies on isonicotinic acid hydrazide. PubMed. [Link]
-
Al-Attar, R., & Al-Badr, A. A. (2019). Structure of isonicotinic acid hydrazide (61) as an inhibitor of the KATs. ResearchGate. [Link]
Sources
- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
